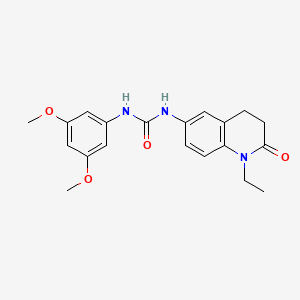

1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

描述

属性

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-4-23-18-7-6-14(9-13(18)5-8-19(23)24)21-20(25)22-15-10-16(26-2)12-17(11-15)27-3/h6-7,9-12H,4-5,8H2,1-3H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGSKNKISRSBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves the following steps: 1

生物活性

1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure features a dimethoxyphenyl group and a tetrahydroquinoline moiety linked through a urea functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

- Molecular Formula : C20H23N3O4

- Molecular Weight : 369.4 g/mol

- IUPAC Name : 1-(3,5-dimethoxyphenyl)-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea

- Canonical SMILES : CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be relevant for therapeutic applications. The following sections detail specific activities and findings related to its biological effects.

Antitumor Activity

Studies have suggested that derivatives of tetrahydroquinoline compounds can exhibit significant antitumor properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Antitumor Efficacy

A recent investigation into a series of tetrahydroquinoline derivatives demonstrated that certain compounds exhibited potent activity against human tumor cells. The structure–activity relationship (SAR) analysis indicated that modifications in the side chains significantly influenced the antitumor efficacy. The tested compounds showed promising results against multiple cancer cell lines including Mia PaCa-2 and HepG2/A2 .

Antioxidant Activity

The antioxidant potential of this compound has also been explored. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in cellular models.

The antioxidant activity is often attributed to the ability of the compound to enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This protective mechanism helps mitigate cellular damage induced by reactive oxygen species (ROS) .

Antimicrobial Activity

Preliminary studies indicate that compounds related to this compound may possess antimicrobial properties. Research has shown that certain analogs display activity against various pathogens including bacteria and fungi.

Experimental Findings

In vitro assays have demonstrated effective inhibition of bacterial growth against Staphylococcus aureus and Candida albicans when treated with related urea derivatives. The disk diffusion method was utilized to assess antimicrobial efficacy .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for preparing 1-(3,5-Dimethoxyphenyl)-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Methodological Answer: The synthesis typically involves coupling a 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with a 3,5-dimethoxyphenyl isocyanate derivative. Key steps include:

- Reaction Conditions : Use anhydrous dichloromethane or ethanol as solvents under reflux (40–60°C) for 6–12 hours to facilitate urea bond formation .

- Purification : Post-reaction, purify via column chromatography (silica gel, gradient elution with petroleum ether/ethyl acetate) or recrystallization from ethanol to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.4 in 1:1 hexane/ethyl acetate) .

- Yield Optimization : Lower temperatures (e.g., 0–5°C) reduce side reactions, while extended reaction times (24+ hours) improve yields up to 70–80% .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR should confirm the presence of the 3,5-dimethoxyphenyl group (δ 3.8–3.9 ppm for methoxy protons; aromatic protons at δ 6.5–7.2 ppm) and the tetrahydroquinoline core (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) : Expect a molecular ion peak at m/z 423.18 (calculated for ) .

- X-ray Crystallography : Resolve bond lengths and angles (e.g., urea carbonyl C=O at ~1.22 Å) for definitive structural validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s biological efficacy?

Methodological Answer: Focus on systematic modifications to the core structure:

- Substituent Variation : Replace the 3,5-dimethoxyphenyl group with halogenated (e.g., 3,5-dichlorophenyl) or heteroaromatic (e.g., thiophene) moieties to assess changes in target binding .

- Tetrahydroquinoline Modifications : Introduce alkyl chains (e.g., propyl instead of ethyl) or electron-withdrawing groups (e.g., nitro) to the 1-ethyl-2-oxo moiety to modulate lipophilicity and metabolic stability .

- Assay Design : Test derivatives in enzyme inhibition assays (e.g., RET kinase) and cellular models (e.g., cancer cell lines) to correlate structural changes with IC values .

Q. Table 1: Example SAR Data for Analogous Urea Derivatives

| Substituent on Tetrahydroquinoline | Biological Activity (IC, RET kinase) | LogP |

|---|---|---|

| 1-Ethyl-2-oxo (reference compound) | 12 nM | 3.2 |

| 1-Propyl-2-oxo | 8 nM | 3.8 |

| 1-Cyclopropyl-2-oxo | 25 nM | 2.9 |

| Data adapted from studies on similar tetrahydroquinoline-urea derivatives . |

Q. How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., use MCF-7 for breast cancer studies) and incubation times (e.g., 48–72 hours) to minimize variability .

- Orthogonal Validation : Confirm cytotoxicity results with complementary assays (e.g., Annexin V/PI staining for apoptosis alongside MTT assays) .

- Target Engagement Studies : Use biophysical methods (e.g., surface plasmon resonance) to measure direct binding to RET kinase, ruling out off-target effects .

Q. What strategies can identify the primary molecular target(s) of this compound?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) to identify inhibition patterns .

- Pull-Down Assays : Use a biotinylated derivative of the compound to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Computational Docking : Model the compound into RET kinase (PDB ID: 2IVU) to predict binding modes and validate with mutagenesis (e.g., K758M mutation to test hydrogen bonding) .

Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized for in vivo studies?

Methodological Answer:

- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) to identify metabolic hotspots (e.g., demethylation of methoxy groups) .

- Prodrug Strategies : Mask polar groups (e.g., phosphate esters) to enhance oral bioavailability .

- PK Profiling : Administer IV/PO doses in rodent models and measure plasma half-life (t), C, and AUC using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。